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Compound of Interest

Compound Name: Atazanavir-d15

Cat. No.: B1669722 Get Quote

A comprehensive guide for researchers and drug development professionals on atazanavir

plasma concentrations in adult, pregnant, pediatric, and hepatically impaired patient

populations. This document provides a comparative analysis of key pharmacokinetic

parameters, detailed experimental methodologies, and a visual representation of the analytical

workflow.

This guide synthesizes pharmacokinetic data from multiple studies to provide a comparative

overview of atazanavir levels in various patient populations. Understanding these differences is

crucial for dose optimization and ensuring therapeutic efficacy and safety. Atazanavir, an

azapeptide protease inhibitor, is a cornerstone of combination antiretroviral therapy (cART) for

the treatment of HIV-1 infection.[1] Its pharmacokinetic profile can be influenced by a multitude

of factors including age, pregnancy-related physiological changes, and organ function.

Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of atazanavir in different

patient populations. These parameters—Area Under the Curve (AUC), Maximum

Concentration (Cmax), and Trough Concentration (Cmin)—are essential for assessing drug

exposure and therapeutic effectiveness. A therapeutic target trough concentration of >0.15

mg/L is often cited for successful viral suppression.[2]

Table 1: Atazanavir Pharmacokinetics in Pregnant vs.
Non-Pregnant Adults
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Patient
Populatio
n

Atazanavi
r/Ritonavi
r Dose
(mg)

n

AUC₀₋₂₄
(mcg·hr/
mL)
[Median]

Cmax
(ng/mL)
[Mean]

Cmin/Ctr
ough
(ng/mL)
[Mean/Me
dian]

Referenc
e

Pregnant

(3rd

Trimester)

300/100 18 41.9 - - [3][4]

300/100

(with

Tenofovir)

20 28.8 - - [3][4]

300/100 -
28,510

(ng·hr/mL)
2,591 486 [5]

400/100 21 - - - [6]

Postpartum 300/100 18 57.9 - - [3][4]

300/100

(with

Tenofovir)

20 39.6 - - [3][4]

300/100 -
30,465

(ng·hr/mL)
2,878 514 [5]

Non-

Pregnant

Adults

300/100 - 57 (mean) - - [3][4]

300/100 -
32,643

(GM)
2,802 (GM) 398 (GM) [7]

GM: Geometric Mean

Studies have consistently shown that atazanavir exposure is reduced during pregnancy,

particularly in the third trimester, which may necessitate dose adjustments.[3][4][8] The co-

administration of tenofovir can further decrease atazanavir concentrations.[3][4]
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Table 2: Atazanavir Pharmacokinetics in Pediatric
Patients

Age
Group

Formulati
on

Atazanavi
r/Ritonavi
r Dose

n

AUC₀₋₂₄
(ng·hr/mL
)
[Geometri
c Mean]

Cmin/Ctr
ough
(mg/L)
[Geometri
c Mean]

Referenc
e

3 months

to < 2

years

Powder Varied -
Highly

variable
- [9]

>2 to ≤ 13

years
Powder 310 mg/m² - - - [9]

>2 to ≤ 21

years
Capsules 205 mg/m² - - - [9]

3 to 15

years (14-

24.9 kg)

- 200/75 mg 54 44,300 0.48 [10]

3 to 15

years (≥25

kg)

-
300/100

mg
54 44,300 0.48 [10]

Pharmacokinetics in pediatric patients, especially infants and young children, exhibit high inter-

subject variability.[9][11] Dosing recommendations are often based on body weight or body

surface area to achieve exposures comparable to those in adults.[12][13]

Table 3: Atazanavir Pharmacokinetics in Patients with
Hepatic Impairment
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Population
Atazanavir
Dose (mg)

n
AUC
(ng·hr/mL)
[Median]

Cmin/Ctrou
gh (ng/mL)

Reference

End-Stage

Liver Disease

400

(unboosted)
15

19,211 (at

week 4)

>100 in 8/10

subjects at

week 24

[14][15]

Moderate to

Severe

Hepatic

Impairment

400 (single

dose)
16

42% greater

than healthy

volunteers

- [16]

Atazanavir is primarily metabolized by the liver.[16][17] In patients with hepatic impairment,

atazanavir exposure is increased. Unboosted atazanavir has been studied in patients with end-

stage liver disease, showing a favorable pharmacokinetic profile in this specific population.[14]

[15] However, ritonavir-boosted atazanavir is generally not recommended for patients with

hepatic impairment.[16]

Experimental Protocols
The accurate quantification of atazanavir in plasma is fundamental to pharmacokinetic studies.

Various analytical methods have been employed, with High-Performance Liquid

Chromatography (HPLC) coupled with different detection systems being the most common.

High-Performance Liquid Chromatography with UV
Detection (HPLC-UV)

Sample Preparation: A common method involves solid-phase extraction (SPE) to clean up

the plasma sample. For instance, an OASIS MCX cartridge can be used.[18] Alternatively,

liquid-liquid extraction with a solvent like dichloromethane can be employed.[19]

Chromatographic Separation: A C18 column, such as Kromasil C18 (150 mm x 3 mm, 5 µm),

is typically used for separation.[18] The mobile phase is often a mixture of acetonitrile and

water, delivered isocratically.[18]
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Detection: The column effluent is monitored using a UV detector at a specific wavelength, for

example, 210 nm[18] or 280 nm.[19]

Quantification: The method is validated for linearity, precision, accuracy, and recovery. The

lower limit of quantification (LLOQ) is a critical parameter, with reported values around 0.156

µg/ml[18] and 44 ng/mL.[19]

High-Performance Liquid Chromatography with Tandem
Mass Spectrometry (HPLC-MS/MS)

Sample Preparation: Similar to HPLC-UV, sample preparation often involves solid-phase

extraction.[20]

Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) systems

with columns like Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) can be used for faster

and more efficient separation under gradient conditions.[20]

Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the

simultaneous determination of multiple protease inhibitors.[20]

Validation: The method is validated according to regulatory guidelines, such as those from

the US FDA, for accuracy, precision, matrix effect, recovery, and stability.[20]

Enzyme Immunoassay (EIA)
Principle: A competitive enzyme immunoassay has been developed for atazanavir

quantification. This method utilizes polyclonal antibodies raised against an atazanavir

derivative.[21]

Procedure: The assay is performed in microtitration plates after a simple methanol extraction

of the plasma sample.[21]

Sensitivity: This technique has demonstrated a very low limit of quantification, around 150

pg/ml, making it more sensitive than some previously published methods.[21]

Correlation: The results from this immunoassay have shown a high correlation with those

obtained by a classical HPLC method.[21]
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Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of atazanavir

levels in different patient populations, from data acquisition to interpretation and application.

Data Acquisition

Data Analysis & Synthesis

Interpretation & Application

Comprehensive Literature Search
(PubMed, Embase, etc.)

Inclusion/Exclusion Criteria
(Patient Population, Study Design)

Extraction of Pharmacokinetic Data
(AUC, Cmax, Cmin) & Methodologies

Quantitative Data Tabulation
(Tables 1, 2, 3) Detailed Experimental Protocol Summaries

Cross-Population Comparison
of PK Parameters

Identification of Trends & Discrepancies

Assessment of Clinical Implications
(Dose Adjustments, Monitoring)

Recommendations for Future Research

Click to download full resolution via product page
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Caption: Workflow for comparative analysis of atazanavir levels.

Conclusion
This comparative guide highlights the significant variability in atazanavir pharmacokinetics

across different patient populations. The data presented underscore the importance of

considering patient-specific factors such as pregnancy, age, and hepatic function when

prescribing atazanavir. The detailed experimental protocols provide researchers with a

reference for designing future pharmacokinetic studies. Continued research is necessary to

further refine dosing strategies and optimize therapeutic outcomes for all patients receiving

atazanavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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